(2R)-1-(cyclopropanesulfonyl)-2-methylpiperazine
Description
Properties
IUPAC Name |
(2R)-1-cyclopropylsulfonyl-2-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c1-7-6-9-4-5-10(7)13(11,12)8-2-3-8/h7-9H,2-6H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEOXMMDJCQBBK-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1S(=O)(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCN1S(=O)(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Methylpiperazine
| Reagents | Conditions | Yield |
|---|---|---|
| 1-Benzyl-3-methylpiperazine | Hydrogen, 5% Pd/C, Water, 40°C, 6 hours | ≥99% |
This method involves hydrogenating 1-benzyl-3-methylpiperazine to remove the benzyl group, resulting in 2-methylpiperazine.
The synthesis of This compound involves the preparation of 2-methylpiperazine followed by the introduction of a cyclopropanesulfonyl group. While specific methods for this compound are not detailed in the available literature, the outlined approach provides a general framework for its synthesis. Further research and experimentation would be necessary to optimize conditions and ensure the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(cyclopropanesulfonyl)-2-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide or thiol derivatives.
Substitution: Formation of N-substituted piperazine derivatives.
Scientific Research Applications
(2R)-1-(cyclopropanesulfonyl)-2-methylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-1-(cyclopropanesulfonyl)-2-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact mechanism of action would depend on the specific application and the biological target being investigated.
Comparison with Similar Compounds
Structural and Functional Analogues
Sulfonyl Group Variations
The sulfonyl group is a critical determinant of activity in piperazine derivatives. Key comparisons include:
1-(5-Isoquinolinesulfonyl)-2-methylpiperazine (H-7) Structure: Isoquinoline sulfonyl group at position 1, methyl at position 2. Activity: Potent protein kinase C (PKC) inhibitor (Ki = 6 µM) , induces apoptosis in neuroblastoma cells via p53-dependent pathways . Mechanism: Stabilizes p53 protein, prolonging its half-life and promoting nuclear accumulation . Applications: Studied in cancer research and signal transduction.
(2R)-1-[(4-tert-Butylphenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine Structure: Bulky 4-tert-butylphenyl sulfonyl group and nitro-substituted phenyl at position 3. Activity: Inhibits 11-β-hydroxysteroid dehydrogenase 1 (11-β-HSD1), a target in metabolic disorders .
Piperazine and 2-Methylpiperazine Structure: No sulfonyl group; 2-methylpiperazine has a methyl at position 2. Activity: In material science, 2-methylpiperazine directs unique aluminophosphate structures at 160°C, but this effect vanishes at 190°C .
Methyl Group Position and Chirality
- The 2R-methyl group in the target compound may enhance stereoselective interactions. In 2-methylpiperazine, the methyl group alters hydrogen-bonding patterns in aluminophosphate synthesis, suggesting similar chiral effects could influence biological target binding .
Key Observations :
- Cyclopropane vs. Isoquinoline: The cyclopropane’s strained ring may confer higher reactivity but lower selectivity compared to H-7’s planar isoquinoline group.
- Chirality : The 2R configuration in the target compound could improve target specificity over racemic analogs.
Mechanistic Insights
- PKC Inhibition: H-7’s isoquinoline sulfonyl group interacts with PKC’s catalytic domain, while the cyclopropane sulfonyl group may alter binding kinetics due to steric effects .
- Apoptosis Pathways: H-7 requires wild-type p53 for activity, whereas compounds with nitro or tert-butyl groups (e.g., ) may target non-p53 pathways .
- Material Science: The methyl group in 2-methylpiperazine stabilizes inorganic fragments via hydrogen bonding, a property that could extend to sulfonyl derivatives in nanotechnology .
Biological Activity
(2R)-1-(cyclopropanesulfonyl)-2-methylpiperazine is a chemical compound notable for its unique structural features, which include a piperazine ring and a cyclopropanesulfonyl group. Its molecular formula is C₇H₁₄N₂O₂S, with a molecular weight of approximately 204.29 g/mol. This compound has garnered attention in medicinal chemistry for its potential biological activities and applications in drug development.
Structural Characteristics
The presence of the cyclopropanesulfonyl group introduces significant strain and reactivity, distinguishing it from other piperazine derivatives. This unique structure may enhance its potential as a lead compound in drug discovery.
| Compound Name | Structural Feature | Unique Aspect |
|---|---|---|
| This compound | Cyclopropanesulfonyl group | Potentially higher reactivity due to strain |
| (2R)-1-(methanesulfonyl)-2-methylpiperazine | Methanesulfonyl group | More stable compared to cyclopropane variant |
| (1-(cyclobutanesulfonyl)-2-methylpiperazine | Cyclobutanesulfonyl group | Different ring strain effects |
Biological Activities
Research indicates that this compound may exhibit a range of biological activities, including:
- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects, although detailed investigations are required to confirm these findings.
- Anticancer Activity: The compound is being explored for its potential role in cancer treatment due to its unique structure, which may enhance its efficacy against certain cancer cell lines .
Case Studies and Research Findings
Although comprehensive studies specifically focusing on this compound are scarce, related research on cyclopropane derivatives indicates significant biological activities:
- Cyclopropane Derivatives in Drug Discovery:
- Pharmacological Considerations:
Future Directions
Further research is necessary to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future investigation include:
- Molecular Docking Studies: To identify specific interactions with biological targets.
- In Vivo Studies: To assess the pharmacokinetics and therapeutic efficacy in relevant disease models.
- Comparative Analysis: Investigating the biological activity against similar compounds to establish a clearer profile of efficacy and safety.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
